Methyl 6-azido-3-oxohexanoate
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Overview
Description
Methyl 6-azido-3-oxohexanoate is an organic compound that belongs to the class of azido ketones. This compound is characterized by the presence of an azido group (-N₃) attached to the sixth carbon of a hexanoate chain, with a keto group (C=O) on the third carbon. It is a versatile intermediate used in various chemical reactions and has significant applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-azido-3-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of methyl 6-bromo-3-oxohexanoate with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-azido-3-oxohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts (CuAAC) with terminal alkynes.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
Methyl 6-azido-3-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles and pyrazoles.
Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential antiviral, antibacterial, and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 6-azido-3-oxohexanoate primarily involves its reactivity as an azido compound. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in “click chemistry” for the rapid and selective formation of covalent bonds. Additionally, the reduction of the azido group to an amine allows for further functionalization and incorporation into complex molecular structures.
Comparison with Similar Compounds
Methyl 6-azido-3-oxohexanoate can be compared with other azido ketones and esters:
Methyl 6-azidohexanoate: Lacks the keto group, making it less reactive in certain cycloaddition reactions.
Methyl 3-azido-3-oxopropanoate: A shorter chain azido ketone with different reactivity and applications.
Ethyl 6-azido-3-oxohexanoate: Similar structure but with an ethyl ester group, which may influence solubility and reactivity.
The uniqueness of this compound lies in its combination of the azido and keto functional groups, providing a versatile platform for diverse chemical transformations and applications.
Properties
CAS No. |
103143-02-8 |
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Molecular Formula |
C7H11N3O3 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
methyl 6-azido-3-oxohexanoate |
InChI |
InChI=1S/C7H11N3O3/c1-13-7(12)5-6(11)3-2-4-9-10-8/h2-5H2,1H3 |
InChI Key |
FIYOFEFALKXYGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CCCN=[N+]=[N-] |
Origin of Product |
United States |
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